2-bromo-5-(trifluoromethoxy)benzoyl Chloride
Overview
Description
2-bromo-5-(trifluoromethoxy)benzoyl Chloride is an organic compound with the molecular formula C8H3BrClF3O2. It is a derivative of benzoyl chloride, where the benzene ring is substituted with bromine and trifluoromethoxy groups. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-5-(trifluoromethoxy)benzoyl Chloride typically involves the reaction of 2-bromo-5-(trifluoromethoxy)benzoic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the benzoic acid is converted to the corresponding benzoyl chloride .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-bromo-5-(trifluoromethoxy)benzoyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used in the synthesis of the compound from the corresponding benzoic acid.
Palladium Catalysts: Employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substituted Benzoyl Derivatives: Formed through substitution reactions.
Biaryl Compounds: Produced via Suzuki-Miyaura coupling reactions.
Scientific Research Applications
2-bromo-5-(trifluoromethoxy)benzoyl Chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of biochemical probes and inhibitors.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-bromo-5-(trifluoromethoxy)benzoyl Chloride involves its reactivity towards nucleophiles and its ability to form carbon-carbon bonds through coupling reactions. The molecular targets and pathways depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-(trifluoromethyl)benzenesulfonyl Chloride
- 2-Bromo-5-(trifluoromethyl)aniline
- 5-Bromo-2-methoxybenzenesulfonyl Chloride
Uniqueness
2-bromo-5-(trifluoromethoxy)benzoyl Chloride is unique due to the presence of both bromine and trifluoromethoxy groups on the benzene ring. This combination imparts distinct reactivity and properties, making it valuable in specific synthetic applications and research areas .
Properties
IUPAC Name |
2-bromo-5-(trifluoromethoxy)benzoyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrClF3O2/c9-6-2-1-4(15-8(11,12)13)3-5(6)7(10)14/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCSDAXGRPFTKRE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)C(=O)Cl)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrClF3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701256685 | |
Record name | 2-Bromo-5-(trifluoromethoxy)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701256685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.46 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887266-82-2 | |
Record name | 2-Bromo-5-(trifluoromethoxy)benzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=887266-82-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-5-(trifluoromethoxy)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701256685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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